Ro 8-4304

Description

Ro 8-4304 is a synthetic, biologically active compound known for its role as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. It demonstrates selectivity towards the NR2B subtype of the NMDA receptor, making it a valuable tool in neuropharmacological research .

Structure

3D Structure

Properties

Molecular Formula |

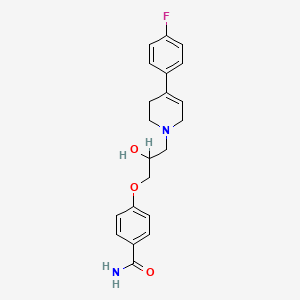

C21H23FN2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide |

InChI |

InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26) |

InChI Key |

HFHFPCVDUCBNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O |

Synonyms |

4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide Ro 8-4304 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ro 8-4304 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

Ro 8-4304 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.

Scientific Research Applications

Ro 8-4304 has several scientific research applications:

Neuropharmacology: It is used to study the role of NMDA receptors in the brain, particularly the NR2B subtype.

Ischemia Research: This compound has been shown to be neuroprotective in models of ischemia, making it a valuable tool for studying stroke and other ischemic conditions.

Drug Development: Its selective antagonism of NMDA receptors makes it a candidate for developing treatments for neurological disorders

Mechanism of Action

Ro 8-4304 acts as a non-competitive antagonist of NMDA receptors, specifically targeting the NR2B subtype. It binds to a distinct site on the receptor, inhibiting its activity in a voltage-independent manner. This mechanism is similar to that of ifenprodil, another selective inhibitor of NMDA receptors. This compound’s neuroprotective effects are attributed to its ability to inhibit excitotoxicity mediated by NMDA receptor overactivation .

Comparison with Similar Compounds

Ro 8-4304 is unique in its high selectivity for the NR2B subtype of NMDA receptors. Similar compounds include:

Ifenprodil: Another NR2B-selective NMDA receptor antagonist with a similar mechanism of action.

Ro 25-6981: A compound with similar selectivity and antagonistic properties towards NR2B-containing NMDA receptors.

Ro 41-0960: Another related compound with NMDA receptor antagonistic properties. This compound stands out due to its specific binding affinity and neuroprotective effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.